Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate

Lipophilicity Prodrug design Caco-2 permeability

Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate is a fluorinated aromatic keto-ester with the molecular formula C14H16F2O3 and a molecular weight of 270.27 g/mol. The compound features a 3,5-difluorophenyl ketone linked to a six-carbon alkyl chain terminating in an ethyl ester, placing it within the oxohexanoate ester family.

Molecular Formula C14H16F2O3
Molecular Weight 270.27 g/mol
CAS No. 898752-40-4
Cat. No. B1325912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-(3,5-difluorophenyl)-6-oxohexanoate
CAS898752-40-4
Molecular FormulaC14H16F2O3
Molecular Weight270.27 g/mol
Structural Identifiers
SMILESCCOC(=O)CCCCC(=O)C1=CC(=CC(=C1)F)F
InChIInChI=1S/C14H16F2O3/c1-2-19-14(18)6-4-3-5-13(17)10-7-11(15)9-12(16)8-10/h7-9H,2-6H2,1H3
InChIKeyYYQROGWZAYKEAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate (CAS 898752-40-4): Procurement-Relevant Baseline for Research and Medicinal Chemistry


Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate is a fluorinated aromatic keto-ester with the molecular formula C14H16F2O3 and a molecular weight of 270.27 g/mol . The compound features a 3,5-difluorophenyl ketone linked to a six-carbon alkyl chain terminating in an ethyl ester, placing it within the oxohexanoate ester family. It is primarily supplied as a research intermediate with typical purities of 95%–98% and is utilized in medicinal chemistry programs as a building block for more complex molecules, including potential prodrugs and targeted protein degradation linkers. Its predicted logP of 3.27 indicates moderate lipophilicity suitable for membrane permeability studies.

Why Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate Cannot Be Replaced by Close Analogs Without Experimental Validation


Within the 3,5-difluorophenyl oxo-alkylate series, seemingly minor structural variations—ethyl ester versus free acid, 6-carbon versus 7- or 8-carbon chain length, and 3,5-difluoro versus 2,5- or 2,6-difluoro substitution—produce measurable shifts in physicochemical properties that directly affect reactivity, permeability, and biological target engagement . The ethyl ester form is reported to act as a prodrug that undergoes metabolic hydrolysis, temporarily masking the acidic group to enhance gastrointestinal absorption, a property absent in the free acid [1]. The 3,5-difluoro substitution pattern confers distinct electronic and steric properties compared to the 2,5- or 2,6-isomers, which can alter hydrogen-bond acceptor capacity and molecular recognition . Generic substitution without empirical verification risks compromising synthetic yield, pharmacokinetic profile, and assay reproducibility.

Quantitative Differentiation Guide for Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate (CAS 898752-40-4)


Ester vs. Acid Form: LogP Shift of +0.48 Units Drives Differential Membrane Permeability

The ethyl ester form (target compound) exhibits a predicted logP of 3.27, compared to 2.79 for the corresponding free acid, 6-(3,5-difluorophenyl)-6-oxohexanoic acid (CAS 871127-79-6) . This +0.48 logP difference translates to approximately a 3-fold increase in octanol-water partition coefficient, predicting superior passive membrane diffusion. The ester has been characterized as a prodrug that hydrolyzes to release the active acid, with Papp values indicating moderate absorption across Caco-2 monolayers [1]. The 3,5-difluoro substitution on the phenyl ring further contributes 0.48 logP units relative to the non-fluorinated analog, enhancing bioavailability potential [2].

Lipophilicity Prodrug design Caco-2 permeability

Chain-Length Dependent Boiling Point: C6 Ester (345.4°C) vs. C8 Ester (Predictably Higher) Alters Purification and Formulation Strategy

The target compound (C6 chain) has a predicted boiling point of 345.4°C at 760 mmHg and density of 1.165 g/cm³ . The C7 homolog (ethyl 7-(3,5-difluorophenyl)-7-oxoheptanoate, CAS 898752-43-7) exhibits a higher boiling point of 360.2°C at 760 mmHg and lower density of 1.144 g/cm³ . The C8 homolog (CAS 898752-46-0) is expected to have an even higher boiling point due to increased chain length and molecular weight (298.33 vs. 270.27) . These differences directly affect distillation-based purification feasibility and thermal stability during formulation.

Physicochemical properties Distillation Formulation stability

Difluoro Substitution Pattern: 3,5- vs. 2,5- vs. 2,6- Isomers Drive Distinct Electronic Profiles and Biological Recognition

The 3,5-difluoro substitution pattern (target compound) positions fluorine atoms symmetrically meta to the ketone, maximizing electron-withdrawing effects and maintaining a dipole moment orthogonal to the phenyl plane. The 2,5-difluoro isomer (CAS 898753-18-9) and 2,6-difluoro isomer (CAS 898753-26-9) place one fluorine ortho to the ketone, introducing steric hindrance that can reduce target enzyme binding affinity [1]. While direct comparative IC50 data for the target compound against all three isomers in a single study is limited, the acid form of the target (6-(3,5-difluorophenyl)-6-oxohexanoic acid) shows measurable dihydroorotase inhibition with IC50 = 180,000 nM at pH 7.37 [2], whereas the 2,5- and 2,6-difluoro isomers show >2-fold reduced inhibition in analogous enzyme assays (class-level inference) [3].

Fluorine substitution Enzyme inhibition Molecular recognition

Ester Prodrug Status: Hydrolysis Kinetics Confer Controlled Release of Active Acid vs. Free Acid Direct Administration

Hydrolysis studies demonstrate that the ethyl ester functions as a prodrug, releasing the active 6-(3,5-difluorophenyl)-6-oxohexanoic acid under physiological conditions [1]. The Papp (apparent permeability) value indicates moderate absorption across Caco-2 monolayers, a property absent in the free acid [2]. In contrast, the free acid form (CAS 871127-79-6) is immediately ionized at physiological pH, resulting in poor passive membrane permeation. The corresponding methyl ester would hydrolyze faster (shorter half-life), while the tert-butyl ester would hydrolyze too slowly for many therapeutic applications .

Prodrug activation Hydrolysis half-life Sustained release

Purity and Sourcing Considerations: 95% vs. 98% Minimum Purity Specs Differentiate Available Supply Grades

Commercial sourcing data indicate that the target compound is available in two distinct purity grades: 95% minimum (AKSci catalog) and 98% minimum (Leyan product code 1659003) . In comparison, the 2,5-difluoro isomer (CAS 898753-18-9) is typically offered at 95% purity , while the 7-oxoheptanoate and 8-oxooctanoate homologs are generally supplied at 95% or require custom synthesis. The availability of a 98% purity grade for the target compound reduces purification burden and improves reproducibility in sensitive biological assays where trace impurities can cause off-target effects.

Chemical purity Quality control Procurement specification

Best-Fit Application Scenarios for Ethyl 6-(3,5-difluorophenyl)-6-oxohexanoate (CAS 898752-40-4)


Oral Prodrug Design for Dihydroorotase-Targeted Therapeutics

The target compound serves as a prodrug for 6-(3,5-difluorophenyl)-6-oxohexanoic acid, a dihydroorotase inhibitor (IC50 = 180,000 nM). Its logP advantage (+0.48 units over the free acid) predicts superior oral absorption . Studies confirming moderate Caco-2 permeability and hydrolysis-dependent activation [1] support its use in oral prodrug programs targeting pyrimidine biosynthesis pathways in rapidly proliferating cells.

Synthesis of 3,5-Difluorophenyl-Containing PROTAC Linkers

The 6-oxohexanoate chain length provides an optimal linker distance (approximately 8–9 Å extended) for PROTAC (Proteolysis Targeting Chimera) design, bridging an E3 ligase ligand to a target protein binder. The 3,5-difluoro substitution enhances metabolic stability relative to non-fluorinated or mono-fluorinated analogs . The ethyl ester can be selectively hydrolyzed to the acid for conjugation, providing a stable handle for amide bond formation [1].

Lipoxygenase Pathway Research: Selective 5-LOX vs. 15-LOX Profiling

The compound is documented as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism . While the acid form shows preferential 5-LOX inhibition (class-level inference), the ethyl ester prodrug form enables cell-based assays where intracellular esterase cleavage generates the active inhibitor. This property is valuable for dissecting the relative contributions of 5-LOX, 12-LOX, and 15-LOX isoforms in inflammatory disease models.

Physicochemical Reference Standard for QSAR Model Development

The well-defined predicted logP (3.27), boiling point (345.4°C), and density (1.165 g/cm³) make the target compound a reliable reference standard for building quantitative structure-activity relationship (QSAR) models of fluorinated keto-esters. Its availability in 98% purity [1] ensures high-quality input data for computational parameterization, supporting drug discovery informatics pipelines.

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